Andrographidine E
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Overview
Description
Andrographidine E is a bioactive compound derived from the plant Andrographis paniculata, commonly known as “King of Bitters”. This plant is widely used in traditional medicine, particularly in Asia, for its anti-inflammatory, antiviral, and immune-boosting properties. This compound is one of the many diterpenoids found in Andrographis paniculata, and it has garnered attention for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Andrographidine E typically involves the extraction of the compound from the aerial parts of Andrographis paniculata. The process includes:
Extraction: The plant material is dried and powdered, followed by extraction using solvents such as ethanol or methanol.
Isolation: The extract is subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.
Purification: Further purification is achieved through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like supercritical fluid extraction (SFE) and large-scale chromatography are employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Andrographidine E undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activity.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule, leading to novel derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing novel compounds with potential therapeutic benefits.
Biology: Andrographidine E is used in studies investigating its effects on cellular processes and signaling pathways.
Medicine: Research has shown its potential in treating inflammatory diseases, viral infections, and certain cancers.
Industry: It is explored for its use in developing natural health products and supplements
Mechanism of Action
Andrographidine E exerts its effects through multiple mechanisms:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Antiviral: this compound interferes with viral replication and enhances the immune response against viral infections.
Anticancer: It induces apoptosis (programmed cell death) in cancer cells and inhibits tumor growth.
Molecular Targets: Key molecular targets include nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and various cytokines.
Comparison with Similar Compounds
Andrographidine E is compared with other diterpenoids from Andrographis paniculata, such as:
Andrographolide: Known for its potent anti-inflammatory and anticancer properties.
Neoandrographolide: Exhibits anti-inflammatory and hepatoprotective effects.
14-Deoxyandrographolide: Has immunomodulatory and anti-atherosclerotic activities
Uniqueness: : this compound stands out due to its specific binding affinity to certain molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
7,8-dimethoxy-2-(2-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O11/c1-30-13-7-5-4-6-11(13)14-8-12(26)18-15(9-16(31-2)22(32-3)23(18)33-14)34-24-21(29)20(28)19(27)17(10-25)35-24/h4-9,17,19-21,24-25,27-29H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWPVIVMWLREST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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